N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Synthesis and Antitumor Activity : A related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was synthesized and its crystal structure determined by X-ray diffraction. This compound showed good antitumor activity against the Hela cell line (Ye et al., 2015).
Synthesis, Crystal Structure, and Antitumor Activity : Another variant, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, displayed significant antitumor activity against Hela and Bel7402 cell lines (Hu et al., 2010).
Photophysical Dynamics
- Aggregation-Induced Emission Enhancement : N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, a related compound, demonstrated aggregation-induced emission enhancement due to restricted intramolecular motion and easier intramolecular proton transfer in solid state (Qian et al., 2007).
Antimicrobial and Corrosion Inhibition
- Synthesis and Antimicrobial/Corrosion Inhibition Studies : Research on 1,3-Benzothiazole derivatives, including N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine, revealed potential applications in medicinal and corrosion inhibition fields (Nayak & Bhat, 2023).
Anticancer Activity
Anticancer Activity of Related Compounds : Studies have shown that compounds like (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines exhibit significant anticancer activity against various cancer cell lines (Qin, 2011).
Synthesis and Cytotoxicity In Vitro : N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines displayed moderate to strong cytotoxic activities against human cancer cell lines (Ye et al., 2015).
Asymmetric Synthesis
- Asymmetric Addition of Benzothiazole : Asymmetric additions of benzothiazole to N-tert-butanesulfinyl imines were performed with excellent diastereoselectivities, highlighting the potential of these compounds in asymmetric synthesis (Zhang et al., 2012).
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-14(2,3)11-8-20-13(15-11)16-12-9-6-4-5-7-10(9)21(18,19)17-12/h4-8H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDYAZCBPOAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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